molecular formula C39H46ClF2N5O3S B3029589 CCR5 antagonist 1

CCR5 antagonist 1

Cat. No.: B3029589
M. Wt: 738.3 g/mol
InChI Key: ZYJBOSYROBLSKR-BWMKXQIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCR5 antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure controls to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: CCR5 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of biological activity and pharmacokinetic properties .

Mechanism of Action

CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .

Comparison with Similar Compounds

Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .

Properties

IUPAC Name

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBOSYROBLSKR-BWMKXQIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCR5 antagonist 1
Reactant of Route 2
Reactant of Route 2
CCR5 antagonist 1
Reactant of Route 3
Reactant of Route 3
CCR5 antagonist 1
Reactant of Route 4
CCR5 antagonist 1
Reactant of Route 5
Reactant of Route 5
CCR5 antagonist 1
Reactant of Route 6
Reactant of Route 6
CCR5 antagonist 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.